molecular formula C16H14F3N5O3 B2762725 2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2380170-53-4

2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2762725
CAS No.: 2380170-53-4
M. Wt: 381.315
InChI Key: XKQPUKDSHAXMTO-UHFFFAOYSA-N
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Description

2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridazinone core, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylpyridazin-3-one with 4-(2-trifluoromethyl)pyridin-4-ylpiperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl: Similar in structure but lacks the trifluoromethyl group.

    4-(2-trifluoromethyl)pyridin-4-ylpiperazine: Contains the trifluoromethyl group but differs in the core structure.

Uniqueness

2-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one is unique due to the combination of its trifluoromethyl group and pyridazinone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-22-13(25)3-2-11(21-22)15(27)23-6-7-24(14(26)9-23)10-4-5-20-12(8-10)16(17,18)19/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPUKDSHAXMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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